molecular formula C9H11NO B1602049 1-(3-(Methylamino)phenyl)ethanone CAS No. 42865-75-8

1-(3-(Methylamino)phenyl)ethanone

Cat. No. B1602049
CAS RN: 42865-75-8
M. Wt: 149.19 g/mol
InChI Key: BIGWSTKIMFYADA-UHFFFAOYSA-N
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Description

“1-(3-(Methylamino)phenyl)ethanone” is a chemical compound with the molecular formula C9H11NO . It has an average mass of 149.190 Da and a monoisotopic mass of 149.084061 Da . It is also known by its systematic name, 1-[3-(Methylamino)phenyl]ethanone .


Molecular Structure Analysis

The molecular structure of “1-(3-(Methylamino)phenyl)ethanone” can be represented by the SMILES notation: CC(=O)c1cccc(c1)NC . This indicates that the compound contains a methylamino group attached to the phenyl ring, which is further connected to an ethanone group .


Physical And Chemical Properties Analysis

“1-(3-(Methylamino)phenyl)ethanone” has a density of 1.1±0.1 g/cm3, a boiling point of 283.8±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 52.3±3.0 kJ/mol, and it has a flash point of 127.1±22.8 °C . The compound has a molar refractivity of 45.9±0.3 cm3, and its polar surface area is 29 Å2 .

Scientific Research Applications

Antimicrobial Properties

  • Ethanone, 1-(2-hydroxy-5-methyl phenyl), which has a similar structure to 1-(3-(Methylamino)phenyl)ethanone, has been explored for its antimicrobial properties. Molecular docking studies have demonstrated significant binding affinities with proteins in Staphylococcus aureus, indicating potential for anti-microbial applications. ADMET studies confirm its compliance with Lipinski’s rule of five, suggesting good drug-like properties (Satya, V., & Aiswariya, 2022).

Photoremovable Protecting Group for Carboxylic Acids

  • The compound 1-[2-(2-hydroxyalkyl)phenyl]ethanone, closely related to 1-(3-(Methylamino)phenyl)ethanone, has been identified as a new photoremovable protecting group for carboxylic acids. This application is crucial in organic synthesis where selective protection and deprotection of functional groups are required. The photolyzed compound releases the acid efficiently, indicating its utility in synthetic chemistry (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).

Corrosion Inhibition

  • Derivatives like 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone have been synthesized and shown to act as corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial settings to prevent material degradation. The inhibitor's effectiveness increases with concentration and has a high inhibition efficiency, highlighting its potential as a protective agent against corrosion (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Anticholinesterase Activity

  • Tetrazole derivatives such as 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(substituted phenyl)ethanone have been synthesized and evaluated for their anticholinesterase activities. These compounds are relevant in the study of diseases like Alzheimer’s where cholinesterase inhibitors play a therapeutic role. Some derivatives have shown significant inhibitory effects, suggesting their potential in medical research and drug development (Mohsen, Yurttaş, Özdemir, Turan-Zitouni, & Kaplancıklı, 2014).

Antimicrobial and Anticandidal Activity

  • Various studies have explored the synthesis of phenyl ethanone derivatives and their antimicrobial properties. Compounds such as 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone have shown promising antimicrobial activities against gram-positive and gram-negative bacteria. Such research is pivotal in developing new antimicrobial agents to combat resistant strains of bacteria (Wanjari, 2020).

properties

IUPAC Name

1-[3-(methylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(11)8-4-3-5-9(6-8)10-2/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGWSTKIMFYADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571699
Record name 1-[3-(Methylamino)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Methylamino)phenyl)ethanone

CAS RN

42865-75-8
Record name 1-[3-(Methylamino)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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